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Compound of Interest

Compound Name: Irdabisant

Cat. No.: B1672177 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the dissolution of Irdabisant (also

known as CEP-26401) for use in in vivo research settings. The information compiled is based

on available chemical data and methodologies from preclinical studies.

Introduction
Irdabisant is a potent and selective histamine H3 receptor antagonist/inverse agonist that has

been investigated for its potential therapeutic effects in cognitive and attentional disorders.[1] It

is characterized as a white solid that is orally active and can penetrate the blood-brain barrier.

[2][3] Proper solubilization is critical for achieving accurate and reproducible results in in vivo

experiments. This protocol outlines the recommended procedures for dissolving Irdabisant for

various administration routes based on its known solubility characteristics.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Irdabisant is provided in the table

below.
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Property Value Source

Molecular Weight 313.39 g/mol [2]

Chemical Formula C₁₈H₂₃N₃O₂ [2]

Appearance White solid powder

Storage (Powder) -20°C for up to 3 years

Storage (in Solvent)
-80°C for up to 1 year; -20°C

for 1 month

Solubility Data
Irdabisant is poorly soluble in water and requires organic solvents for initial dissolution. The

following table summarizes the known solubility of Irdabisant in various solvents.

Solvent Solubility
Concentration
(mM)

Notes Source

DMSO 22.5 mg/mL 71.8 mM
Sonication is

recommended.

DMSO 50 mg/mL 159.55 mM

Requires

sonication and/or

heating to 37°C.

Water Insoluble Not Applicable

Water

(Predicted)
0.0675 mg/mL ~0.215 mM

Recommended Protocol for Dissolving Irdabisant
for In Vivo Studies
This protocol provides a general method for preparing Irdabisant for oral (p.o.), intraperitoneal

(i.p.), or intravenous (i.v.) administration in animal models. The final formulation may require
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optimization depending on the desired dose, administration volume, and vehicle tolerance of

the specific animal model.

Materials and Equipment
Irdabisant powder

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Polyethylene glycol 300 (PEG300)

Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile

Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

Pipettes and sterile filter tips

Vortex mixer

Sonicator (water bath)

Heating block or water bath (optional)

Analytical balance

Stock Solution Preparation (in DMSO)
Due to its high solubility in DMSO, it is recommended to first prepare a concentrated stock

solution.

Weighing: Accurately weigh the required amount of Irdabisant powder in a sterile conical

tube.

Dissolution in DMSO: Add the required volume of DMSO to achieve a high-concentration

stock solution (e.g., 20 mg/mL).

Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve,

sonicate the tube in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid

dissolution.
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Storage: The DMSO stock solution can be stored at -80°C for up to one year. It is advisable

to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Working Solution Preparation (Vehicle Formulation)
For in vivo administration, the DMSO stock solution must be diluted with a suitable vehicle to a

final concentration that is well-tolerated by the animals. A common vehicle for poorly soluble

compounds is a mixture of DMSO, PEG300, and saline/PBS.

Example Formulation for a 1 mg/mL Working Solution:

Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 5%

DMSO, 30% PEG300, and 65% Saline. For example, to make 10 mL of vehicle, mix 0.5 mL

of DMSO, 3 mL of PEG300, and 6.5 mL of saline.

Dilution: Add the appropriate volume of the Irdabisant DMSO stock solution to the pre-mixed

vehicle to achieve the desired final concentration. For instance, to prepare 1 mL of a 1

mg/mL Irdabisant working solution from a 20 mg/mL stock, add 50 µL of the stock solution

to 950 µL of the vehicle.

Homogenization: Vortex the final working solution thoroughly to ensure homogeneity. The

final solution should be clear.

Note: The percentage of DMSO in the final formulation should be kept low (typically ≤5%) to

minimize potential toxicity in animals.

Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing Irdabisant for in vivo

administration.
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Preparation of Irdabisant Solution

Working Solution Formulation

In Vivo Administration

1. Weigh Irdabisant Powder

2. Add DMSO to Create Stock Solution

3. Vortex / Sonicate to Dissolve

4. Store Stock Solution at -80°C (Aliquot)

5. Prepare Vehicle (e.g., DMSO, PEG300, Saline)

6. Dilute Stock Solution with Vehicle

7. Vortex to Homogenize

8. Administer to Animal Model

Click to download full resolution via product page

Caption: Workflow for Irdabisant dissolution and administration.
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Signaling Pathway of Irdabisant
Irdabisant acts as an antagonist/inverse agonist at the histamine H3 receptor (H3R). The H3R

is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine.

By blocking this receptor, Irdabisant disinhibits histaminergic neurons, leading to increased

histamine release in the brain. This mechanism is thought to underlie its wake-promoting and

cognitive-enhancing effects.

Irdabisant Mechanism of Action

Irdabisant Histamine H3 Receptor (H3R)
(Presynaptic Autoreceptor)

Blocks/Inhibits Histaminergic
Neuron

Inhibits Histamine ReleaseLeads to Wakefulness &
Cognitive Enhancement

Promotes

Click to download full resolution via product page

Caption: Simplified signaling pathway of Irdabisant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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